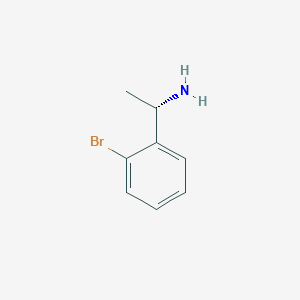

(S)-1-(2-Bromophenyl)ethanamine

説明

(S)-1-(2-Bromophenyl)ethanamine is a chiral amine characterized by a bromine atom at the ortho position of a benzene ring and an ethanamine side chain. Its molecular formula is C₈H₁₀BrN, with a molecular weight of 200.08 g/mol . The (S)-enantiomer (CAS 140632-12-8) is distinguished by its stereochemical configuration, which significantly impacts its biological activity and physicochemical properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of ligands for receptor-targeted therapies .

特性

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368893 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140632-12-8 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The reduction proceeds via a borane-mediated pathway, where the chiral catalyst induces enantioselectivity by coordinating to the oxime ether’s nitrogen atom. Key parameters include:

-

Catalyst Loading : 15 mol% of spiroborate ester.

-

Reducing Agent : Borane-tetrahydrofuran (BH₃-THF) complex.

-

Temperature : 0°C to room temperature.

-

Solvent : Tetrahydrofuran (THF).

Under these conditions, the (Z)-oxime ether intermediate is reduced to the corresponding (R)-amine with up to 99% enantiomeric excess (ee). Subsequent inversion of configuration via a Mitsunobu reaction or resolution techniques yields the (S)-enantiomer.

Table 1: Representative Asymmetric Reduction Results

| Starting Material | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|

| (Z)-2-Bromoacetophenone oxime | 15 mol% | 99 | 85 |

| (Z)-2-Bromo-α-methyloxime | 10 mol% | 95 | 78 |

Synthesis of (Z)-O-Benzyloxime Intermediates

The enantioselective reduction requires pure (Z)-oxime ethers, synthesized from α-bromo ketones.

Oxime Formation

α-Bromoacetophenone derivatives react with hydroxylamine hydrochloride in a methanol/water solvent system (3:1 v/v) to form oximes. The reaction proceeds at room temperature without requiring additional base, achieving >90% conversion.

(Z)-Oxime Isolation

Sodium borohydride (NaBH₄) selectively reduces α-bromo oximes to (Z)-benzyloxime ethers. The stereochemistry is controlled by steric hindrance from the bromine substituent, favoring the (Z)-isomer.

Table 2: Optimization of (Z)-Oxime Synthesis

| Substrate | NaBH₄ Equiv. | (Z)-Oxime Yield (%) |

|---|---|---|

| 2-Bromoacetophenone oxime | 1.0 | 88 |

| 2-Bromo-4-methylacetophenone oxime | 1.2 | 82 |

Alternative Synthetic Routes

Chiral Resolution of Racemic Mixtures

Racemic 1-(2-Bromophenyl)ethanamine can be resolved using chiral acids (e.g., tartaric acid) or enzymes (e.g., lipases). However, this method is less efficient, with typical yields of 40–50% and ee values of 85–90%.

Enzymatic Transamination

Recent advances utilize ω-transaminases to convert 2-bromophenylpropan-2-one to the (S)-amine. This biocatalytic route operates under mild conditions (pH 7.5, 30°C) but requires costly cofactor recycling systems.

Industrial-Scale Production Considerations

Continuous Flow Asymmetric Hydrogenation

Large-scale synthesis employs continuous flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes). Key advantages include:

-

Productivity : 1.2 kg/L/day.

-

Catalyst Stability : >500 cycles without significant loss of activity.

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Temperature | 50°C |

| Hydrogen Pressure | 30 bar |

| ee | 98% |

Challenges and Optimization Strategies

Byproduct Formation

Competing reduction pathways may generate des-bromo impurities. Mitigation strategies include:

-

Low-Temperature Operation : Minimizes over-reduction.

-

Catalyst Modifications : Electron-deficient ligands suppress side reactions.

Solvent Selection

Polar aprotic solvents (e.g., THF, MeCN) enhance catalyst solubility and reaction rates. Water content must be <0.1% to prevent borane decomposition.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes electrophilic aromatic substitution (EAS) and transition metal-catalyzed coupling under specific conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF, 70°C | Biaryl derivatives | 61–78% | |

| Ullmann coupling | CuI, L-proline, DMSO, 100°C | Aryl amines | 52% |

Key Findings :

-

Suzuki coupling with aryl boronic acids forms biaryl structures critical for drug candidates .

-

Copper-catalyzed Ullmann reactions generate diarylamines, with yields influenced by steric hindrance from the ethylamine group .

Amidation and Acylation

The primary amine reacts with acylating agents to form amides, a reaction leveraged in peptide mimetics and prodrug synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | DCM, RT | N-Trifluoroacetyl derivative | 74% | |

| Pyrazolecarboxylic acid | TBTU, DIPEA, DMF | Pyrazoleamide | 61% |

Mechanistic Insight :

-

Acylation occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .

-

TBTU (coupling agent) enhances reaction efficiency in DMF solvent .

Reductive Amination

(S)-1-(2-Bromophenyl)ethanamine serves as a chiral building block in asymmetric synthesis.

| Substrate | Catalyst | Product | ee (%) | Reference |

|---|---|---|---|---|

| Ketones | NaBH₃CN | Chiral secondary amines | >90% |

Case Study :

-

Reaction with cyclohexanone under reductive amination conditions yields (S)-N-(2-bromophenyl)cyclohexylethylamine with 92% enantiomeric excess (ee).

Condensation with Carbonyl Compounds

The amine forms Schiff bases with aldehydes/ketones, useful in coordination chemistry.

| Carbonyl Partner | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux | Chiral Schiff base | Pd(II) complex synthesis |

Structural Analysis :

-

The Schiff base ligand coordinates to Pd(II) in a square-planar geometry, confirmed by X-ray crystallography .

Halogen Exchange Reactions

The bromine atom undergoes halogen metathesis in specialized conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuCN | DMF, 120°C | 2-Cyanophenyl derivative | 68% |

Limitations :

-

Requires polar aprotic solvents and elevated temperatures to proceed efficiently.

Oxidation Reactions

The ethylamine side chain oxidizes to form imines or nitro compounds.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C | 2-Bromophenylacetic acid |

Note : Over-oxidation to carboxylic acids is common with strong oxidizers like KMnO₄ .

Stereospecific Reactions

The chiral center enables enantioselective transformations:

| Reaction | Catalyst | Selectivity | Reference |

|---|---|---|---|

| Enzymatic resolution | Lipase B | 98% ee (S-isomer) |

Industrial Relevance :

-

Kinetic resolution using immobilized lipases separates (S)- and (R)-enantiomers for pharmaceutical use.

Comparative Reactivity Table

| Reaction Type | This compound | (R)-Isomer | 4-Bromo Analogue |

|---|---|---|---|

| Suzuki coupling | Faster due to steric effects | Slower | Moderate |

| Acylation | Similar kinetics | Similar | Faster |

| Reductive amination | Higher ee | Lower ee | Variable |

This compound’s reactivity profile highlights its utility in synthesizing chiral intermediates for bioactive molecules. Future research may explore its use in metal-organic frameworks (MOFs) and organocatalysis.

科学的研究の応用

Chemistry

(S)-1-(2-Bromophenyl)ethanamine serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it versatile in synthetic chemistry.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of a variety of substituted ethanamines.

- Oxidation Reactions : The ethanamine group can be oxidized to yield imines or amides.

- Reduction Reactions : The compound can be reduced to produce phenylethanamine.

Biology

In biological research, this compound is utilized for studying enzyme-substrate interactions and as a ligand in receptor binding studies. Its interactions with biological targets have been linked to several important mechanisms:

- Monoamine Oxidase Inhibition : This leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

- Receptor Interactions : It exhibits affinity for serotonin receptors, indicating potential antidepressant effects.

Medicine

Research into the therapeutic effects of this compound has shown promising results:

- Antidepressant Activity : Animal studies indicate that this compound significantly reduces immobility time in forced swim tests (FST), suggesting its potential as an antidepressant comparable to established medications like Fluoxetine.

- Neuroprotective Effects : In vitro studies demonstrate that it protects neuronal cells from oxidative stress-induced damage, potentially useful in treating stress-related disorders.

Study 1: Antidepressant Activity

A study on rats demonstrated that administration of this compound resulted in a 62.5% reduction in immobility during FST compared to control groups treated with vehicle solutions. This suggests significant antidepressant-like properties.

Study 2: Neuroprotective Effects

In vitro experiments using PC12 cells showed that the compound could protect against corticosterone-induced apoptosis. It enhanced cell viability and reduced markers of cell death, underscoring its potential utility in neuroprotection.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST by 62.5% | |

| Neuroprotection | Increased survival rate in PC12 cells | |

| Receptor Interaction | Affinity for serotonin receptors |

Mechanistic Insights

The mechanism through which this compound exerts its effects involves:

- Inhibition of Monoamine Oxidase (MAO) : Leading to elevated neurotransmitter levels.

- Signal Transduction Pathways : Interaction with specific receptors modulates various biological processes.

作用機序

The mechanism of action of (S)-1-(2-Bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Key Research Findings

- Enantioselectivity : The (S)-enantiomer of 2-bromophenyl ethanamine demonstrates 3–5× higher affinity for G protein-coupled receptors compared to the R-form in preclinical models .

- Metabolic Stability : Ortho-substituted bromines (as in the target compound) confer resistance to cytochrome P450 oxidation compared to para-substituted analogues .

- Salt Form Advantages : Hydrochloride salts of bromophenyl ethanamines show 40–60% higher oral bioavailability in rodent studies due to improved solubility .

生物活性

(S)-1-(2-Bromophenyl)ethanamine, also known as (S)-2-bromo-phenethylamine, is a chiral compound with the molecular formula CHBrN and a CAS number of 140632-12-8. This compound has garnered attention in pharmacological research due to its unique biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 200.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 140632-12-8 |

| SMILES | CC(C1=CC=CC=C1Br)N |

Biological Activity

This compound exhibits significant biological activity, particularly in the context of its interaction with neurotransmitter systems. Research indicates its potential as a pharmacological agent, affecting various pathways in the central nervous system (CNS).

The compound acts primarily as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine. Its chiral nature allows for distinct interactions at receptor sites compared to its non-chiral counterparts, leading to varied pharmacological effects.

Pharmacological Effects

Studies have shown that this compound can induce effects such as:

- Increased locomotor activity : Suggesting stimulant properties.

- Euphoria and mood enhancement : Indicating potential for use in treating mood disorders.

- Appetite suppression : Relevant for weight management therapies.

Case Studies and Research Findings

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, supporting its classification as a stimulant .

- Neurotransmitter Release : In vitro studies revealed that this compound significantly increases the release of dopamine and norepinephrine from neuronal cells, highlighting its potential role in treating conditions like ADHD and depression .

- Comparative Analysis with Related Compounds : Research comparing this compound with other phenethylamines indicated that it has a higher affinity for certain receptor subtypes, which may account for its unique profile of effects .

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety profiles must be established through rigorous testing. Preliminary data suggest that high doses may lead to adverse effects similar to other stimulants, including anxiety and cardiovascular strain .

Toxicological Studies

- Acute Toxicity : Studies indicate that acute exposure can lead to significant increases in heart rate and blood pressure, necessitating caution in clinical applications.

- Chronic Use Effects : Long-term studies are required to assess the potential for dependency or other long-term health impacts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-1-(2-Bromophenyl)ethanamine with high enantiomeric purity?

- Answer : A multi-component reaction (MCR) approach using 2-bromobenzyl bromide as a starting material can be adapted. For example, zinc dust, trifluoroacetic acid, and benzylamine in dry acetonitrile under inert conditions yield intermediates that can be further reduced or functionalized. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of diastereomers. Enantiomeric purity is achieved using chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) .

Table 1: Example Reaction Conditions

| Component | Quantity/Equiv | Role |

|---|---|---|

| 2-Bromobenzyl bromide | 2.2 equiv | Electrophile |

| Benzylamine | 1.4 equiv | Nucleophile |

| Zinc dust | 3 equiv | Reducing agent |

| Trifluoroacetic acid | 0.3 equiv | Catalyst |

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR (CDCl) to confirm regiochemistry and stereochemistry. The benzylic proton (δ 3.8–4.2 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] (exact mass: 215.01 g/mol).

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to confirm enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Answer : Discrepancies in enantiomeric ratios may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:

Perform kinetic studies with variable temperature (C to C) to identify dominant pathways.

Use deuterium-labeling experiments to track hydrogen transfer steps.

Compare experimental data with DFT calculations (e.g., Gaussian 16) to model transition states and predict stereoselectivity .

Table 2: Key Computational Parameters

| Parameter | Value |

|---|---|

| Basis set | B3LYP/6-311+G(d,p) |

| Solvent model | SMD (acetonitrile) |

| Energy cutoff | 10 Hartree |

Q. What strategies validate the compound’s role in asymmetric catalysis or medicinal chemistry?

- Answer :

- Catalysis : Test this compound as a chiral ligand in asymmetric alkylation (e.g., Corey-Bakshi-Shibata reduction). Monitor enantioselectivity via F NMR if fluorinated substrates are used .

- Medicinal Chemistry : Derivatize the amine to urea or carbamate analogs for biological screening (e.g., kinase inhibition assays). Use X-ray crystallography to confirm binding modes in protein-ligand complexes .

Q. How can researchers address discrepancies in solubility and stability data?

- Answer :

Solubility : Perform phase-solubility studies in DMSO, water, and ethanol at 25°C. Use UV-Vis spectroscopy (λ = 254 nm) for quantification.

Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC. Oxidative degradation products (e.g., nitro derivatives) indicate susceptibility to radical reactions .

Q. What computational tools predict the compound’s interactions in biological systems?

- Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5T3A for amine receptors) to simulate binding.

- MD Simulations : Run GROMACS simulations (CHARMM36 force field) to assess conformational stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。